- Preparation of 2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives as nitrosation reagents for nitrosation of amines, alcohols, and thiols, World Intellectual Property Organization, , ,
Cas no 924-16-3 (N-Nitrosodibutylamine)
N-Nitrosodibutylamine structure
Product Name:N-Nitrosodibutylamine
CAS 번호:924-16-3
MF:C8H18N2O
메가와트:158.241322040558
MDL:MFCD00013892
CID:805876
PubChem ID:24867960
Update Time:2024-10-26
N-Nitrosodibutylamine 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Butanamine,N-butyl-N-nitroso-
- N-Nitrosodibutylamine
- Additional VOC’s by Method 8260B
- Method 8270B - Nitrosamines Mix
- N,N-dibutylnitrous amide
- N-NITROSO-DI-N- BUTYLAMINE
- N-Nitroso-di-n-butyl
- N-Nitrosodi-n-butylamine
- N-Nitrosodi-n-butylamine solution
- 7-Nitro-1H-indazole
- N-Dibutylnitrosamine
- NDBA
- NSC 6830
- Nitrosodibutylamine
- Dibutylamine, N-nitroso- (6CI, 7CI, 8CI)
- N-Butyl-N-nitroso-1-butanamine (ACI)
- Di-n-butylnitrosamine
- Dibutylnitrosamine
- N,N-Di-n-butylnitrosamine
- N,N-Dibutylnitrosamine
- N-Nitroso-N-di-n-butylamine
- N-Nitroso-di-n-butylamine
- NNitrosodinbutylamine
- Butylamine, N-nitrosodi-
- AKOS015902563
- HSDB 5107
- BRN 1760378
- N-NITROSODI-N-BUTYLAMINE [IARC]
- Dinbutylnitrosamine
- MS-22887
- N-Di-N-butylnitrosamine
- NCGC00248027-01
- Dinbutylnitrosamin
- N-Nitroso-di-n-butylamine 10 microg/mL in Methanol
- CHEMBL354920
- Butylamine, Nnitrosodi
- 4-04-00-03389 (Beilstein Handbook Reference)
- NSC6830
- dibutylamine, N-nitroso
- CHEBI:82356
- EINECS 213-101-1
- NS00000642
- CS-0128596
- NNitrosodibutylamine
- butylamine, N-nitrosodi
- N,N-DIBUTYLNITROSOAMINE [HSDB]
- Di-n-butylnitrosamin [German]
- N,N-Dibutylnitrosoamine
- HY-131113
- N-Nitroso-di-n-butylamine 1000 microg/mL in Methanol
- 1-Butanamine, N-butyl-N-nitroso-
- N-Butyl-N-nitroso-1-butanamine
- Tox21_202334
- N,NDinbutylnitrosamine
- UNII-8K8942WN31
- NButylNnitroso1butamine
- RCRA waste number U172
- WLN: ONN4&4
- RCRA waste no. U172
- CAS-924-16-3
- 924-16-3
- NCGC00259883-01
- 1Butanamine, NbutylNnitroso
- N-Nitroso-N-di-n-butylamine 0.1 mg/ml in Methanol
- 8K8942WN31
- NSC-6830
- Z1255485634
- DTXSID2021026
- EN300-7475958
- N-NITROSODI-N-BUTYLAMINE (IARC)
- NButylNnitroso1butaneamine
- N-Nitrosodi-n-butylamine, analytical standard
- N-Butyl-N-nitroso-1-butamine
- N-Nitrosodi-(n-butyl)amine
- N-Nitroso-N-di-n-butylamine 1.0 mg/ml in Methanol
- N,NDibutylnitrosoamine
- N-di-n-Butylnitrosoamine
- D91692
- SCHEMBL606730
- NCGC00248027-02
- Q22138402
- DB-057301
- 1,1-Dibutyl-2-oxohydrazine #
- Tox21_300425
- DTXCID101026
- NCGC00254330-01
- Nitrosodi-N-butylamine
- N0375
- Dibutylnitrosoamine
- N-NITROSODIBUTYLAMINE [USP-RS]
- dibutyl(nitroso)amine
- CCRIS 217
- Dibutylamine, N-nitroso-
- N-Butyl-N-nitroso-1-butaneamine
- N-butyl-N-nitrosobutan-1-amine
- Di-N-butylnitrosamin
- DBNA
- Di-N-butylnitrosoamine
- C19277
- dibutyl-nitroso-amine
- n-butyl-n-nitrosobutanamine
- N-NITROSODIBUTYLAMINE (USP-RS)
-
- MDL: MFCD00013892
- 인치: 1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3
- InChIKey: YGJHZCLPZAZIHH-UHFFFAOYSA-N
- 미소: O=NN(CCCC)CCCC
계산된 속성
- 정밀분자량: 158.14200
- 동위원소 질량: 158.142
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 7
- 복잡도: 88.1
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 32.7A^2
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
실험적 성질
- 밀도: 0.9 g/mL(lit.)
- 융해점: <25 ºC
- 비등점: 237°C(lit.)
- 플래시 포인트: 105.3±18.7 ºC,
- 굴절률: 1.4485 (589.3 nm 20 ºC)
- PSA: 32.67000
- LogP: 2.57000
- 농도: 2000 μg/mL in methylene chloride
N-Nitrosodibutylamine 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H302-H351
- 경고성 성명: P281
- 위험물 운송번호:UN 2810
- WGK 독일:2
- 위험 범주 코드: 22-40
- 보안 지침: 45-36/37-24/25-23-53
- RTECS 번호:EJ4025000
-
위험물 표지:
- 위험 등급:6.1(b)
- 패키지 그룹:III
- 저장 조건:room temp
- 보안 용어:6.1(b)
- 포장 등급:III
- 위험 용어:R22
N-Nitrosodibutylamine 세관 데이터
- 세관 번호:2928000090
- 세관 데이터:
?? ?? ??:
2928000090개요:
2928000090 기타 히드라진 (히드라진) 과 클로로기정 (히드록시아민) 의 유기 파생물.?? ??:nothing.VAT:17.0%.?? ???:9.0%.??? ??:6.5%.????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2928000090 히드라진 또는 하이드록시아민에 대한 기타 유기 파생물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:20.0%
N-Nitrosodibutylamine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-131113-10mM*1mLinDMSO |
N-Nitrosodibutylamine |
924-16-3 | 99.96% | 10mM*1mLinDMSO |
¥880 | 2023-07-26 | |
| MedChemExpress | HY-131113-100mg |
N-Nitrosodibutylamine |
924-16-3 | 99.96% | 100mg |
¥800 | 2025-04-15 | |
| MedChemExpress | HY-131113-250mg |
N-Nitrosodibutylamine |
924-16-3 | 99.96% | 250mg |
¥1100 | 2025-04-15 | |
| MedChemExpress | HY-131113-500mg |
N-Nitrosodibutylamine |
924-16-3 | 99.96% | 500mg |
¥1800 | 2025-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N114395-100mg |
N-Nitrosodibutylamine |
924-16-3 | 100mg |
¥926.90 | 2023-09-01 | ||
| Enamine | EN300-7475958-1000mg |
dibutyl(nitroso)amine |
924-16-3 | 95.0% | 1g |
$77.0 | 2022-02-28 | |
| Enamine | EN300-7475958-2500mg |
dibutyl(nitroso)amine |
924-16-3 | 95.0% | 2500mg |
$154.0 | 2022-02-28 | |
| Enamine | EN300-7475958-5000mg |
dibutyl(nitroso)amine |
924-16-3 | 95.0% | 5g |
$264.0 | 2022-02-28 | |
| Enamine | EN300-7475958-10000mg |
dibutyl(nitroso)amine |
924-16-3 | 95.0% | 10g |
$444.0 | 2022-02-28 | |
| Enamine | EN300-7475958-100mg |
dibutyl(nitroso)amine |
924-16-3 | 95.0% | 100mg |
$28.0 | 2022-02-28 |
N-Nitrosodibutylamine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; rt
참조
합성 방법 2
반응 조건
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; 2 h, rt
참조
- A versatile new reagent for nitrosation under mild conditions, ChemRxiv, 2021, 1, 1-6
합성 방법 3
반응 조건
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; rt; 1 - 12 h, rt
참조
- Synthesis and Characterization of Secondary Nitrosamines from Secondary Amines Using Sodium Nitrite and p-Toluenesulfonic Acid, Chemistry - An Asian Journal, 2015, 10(3), 674-678
합성 방법 4
반응 조건
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; 4 min, rt
참조
- N-Nitrosation of secondary amines using p-TSA-NaNO2 as a novel nitrosating agent under mild conditions, Synthetic Communications, 2010, 40(5), 654-660
합성 방법 5
반응 조건
1.1 Reagents: Hydrochloric acid , 1H-Imidazolium, 1-methyl-3-[4-(nitrooxy)butyl]-, chloride (1:1) Solvents: Water ; 0 °C; 60 min, rt
참조
- Ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride as a new reagent for the efficient N-nitrosation of secondary amines under mild conditions, Monatshefte fuer Chemie, 2012, 143(3), 467-470
합성 방법 6
반응 조건
1.1 Reagents: Acetic anhydride , Sodium nitrite Solvents: Dichloromethane ; 1.5 h, rt
참조
- A simple and efficient method for the N-nitrosation of secondary amines with NaNO2-Ac2O under mild conditions, Journal of Chemical Research, 2003, (10), 626-627
합성 방법 7
반응 조건
1.1 Reagents: Nitromethane , tert-Butyl hydroperoxide Catalysts: Potassium iodide Solvents: Nitromethane , Water ; 6 h, 80 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
참조
- Iodide-Catalyzed Synthesis of N-Nitrosamines via C-N Cleavage of Nitromethane, Journal of Organic Chemistry, 2013, 78(22), 11366-11372
합성 방법 8
반응 조건
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium iodide , Potassium selenocyanate Solvents: Water ; 12 h, 80 °C
참조
- Catalytic Aerobic N-Nitrosation by Secondary Nitroalkanes in Water: A Tandem Diazotization of Aryl Amines and Azo Coupling, Organic Letters, 2023, 25(2), 449-453
합성 방법 9
반응 조건
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Potassium nitrite Solvents: Dichloromethane ; 4 h, rt
참조
- The Use of Potassium/Sodium Nitrite as a Nitrosating Agent in the Electrooxidative N-Nitrosation of Secondary Amines, European Journal of Organic Chemistry, 2021, 2021(22), 3289-3293
합성 방법 10
반응 조건
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; 2 h, rt
참조
- Versatile New Reagent for Nitrosation under Mild Conditions, Organic Letters, 2021, 23(9), 3253-3258
합성 방법 11
반응 조건
1.1 Reagents: Poly(vinylpyrrolidone) (cross-linked, oxidized, reaction products with N2O4) Solvents: Dichloromethane ; 2 min, rt
참조
- Selective N-nitrosation of amines, N-alkylamides, and N-alkylureas by N2O4 supported on cross-linked polyvinylpyrrolidone (PVP-N2O4), Synthesis, 2003, (10), 1591-1597
합성 방법 12
반응 조건
1.1 Reagents: tert-Butyl nitrite ; 8 h, 45 °C
참조
- An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite, Green Chemistry, 2016, 18(8), 2323-2330
합성 방법 13
반응 조건
1.1 Reagents: 2-Nitropropane , Oxygen Catalysts: 4-(4-Fluorophenyl)-1,2-naphthalenedione ; 12 h, 80 °C
참조
- Substrate Promiscuity of ortho-Naphthoquinone Catalyst: Catalytic Aerobic Amine Oxidation Protocols to Deaminative Cross-Coupling and N-Nitrosation, ACS Catalysis, 2019, 9(10), 9216-9221
합성 방법 14
반응 조건
1.1 Reagents: 1,4-Dinitro-1H-pyrazole Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 16 h, 80 °C
참조
- Preparation of N-NO compounds, China, , ,
합성 방법 15
반응 조건
1.1 Reagents: Sodium perchlorate , Sodium nitrite Solvents: Acetonitrile , Water
참조
- N-Nitrosation of secondary amines effected by electrochemical oxidation of nitrite ion in weakly basic media, Chemical & Pharmaceutical Bulletin, 1988, 36(1), 459-61
합성 방법 16
반응 조건
1.1 Reagents: Hydrochloric acid , 1-Butyl-3-methylimidazolium nitrate Solvents: Water ; 5 °C; 30 min, 5 - 25 °C
참조
- 1-butyl-3-methylimidazolium nitrite as a reagent for the efficient N-nitrosation of secondary amines, Journal of the Iranian Chemical Society, 2011, 8(3), 857-861
합성 방법 17
반응 조건
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Carbon tetrachloride ; reflux
참조
- Dinitrogen tetroxide-impregnated charcoal (N2O4/Charcoal). Selective nitrosation of amines, amides, ureas, and thiols, Synthetic Communications, 2005, 35(11), 1517-1526
합성 방법 18
반응 조건
1.1 Reagents: Formaldehyde , Fuming nitric acid ; 0 °C; 0 °C → 25 °C; 1 h, 25 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
참조
- A combined experimental and DFT mechanistic study for the unexpected nitrosolysis of N-hydroxymethyldialkylamines in fuming nitric acid, RSC Advances, 2018, 8(34), 19310-19316
합성 방법 19
합성 방법 20
반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetonitrile , Water ; 4 h
참조
- Flow Electrochemistry for the N-Nitrosation of Secondary Amines, Chemistry - A European Journal, 2023, 29(32),
N-Nitrosodibutylamine Raw materials
N-Nitrosodibutylamine Preparation Products
N-Nitrosodibutylamine 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:924-16-3)N-Nitrosodibutylamine
주문 번호:A1041456
인벤토리 상태:in Stock
재다:25ml
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 17:11
가격 ($):263.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:924-16-3)N-Nitrosodibutylamine
주문 번호:LE11732
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:05
가격 ($):discuss personally
Email:18501500038@163.com
N-Nitrosodibutylamine 관련 문헌
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
924-16-3 (N-Nitrosodibutylamine) 관련 제품
- 78249-62-4(1,4-Butanediamine,N1-(3-aminopropyl)-N1-nitroso-)
- 20917-50-4(1H-Azonine,octahydro-1-nitroso-)
- 20917-49-1(N-Nitrosoheptamethyleneimine)
- 13256-06-9(N,N-Diamylnitrosamine)
- 4549-44-4(N-Nitroso-N-ethylbutylamine)
- 100-75-4(N-Nitrosopiperidine)
- 6949-28-6(N-Nitroso-di-N-hexylamine)
- 25413-64-3(1-Butanamine,N-nitroso-N-propyl-)
- 28023-74-7(1-Butanamine,3-methyl-N-(3-methylbutyl)-N-nitroso-)
- 16339-05-2(1-Pentanamine,N-butyl-N-nitroso-)